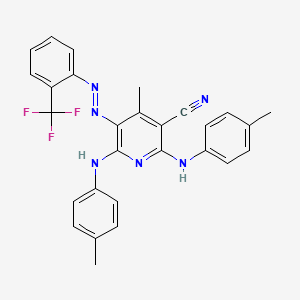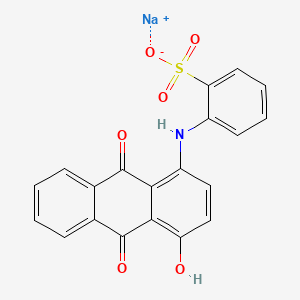
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt is a chemical compound known for its use as a colorant in various applications. It is an anthraquinone dye, which is a class of dyes derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is commonly used in the cosmetic industry, particularly in hair dye formulations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves several steps. The starting material is typically anthraquinone, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by a series of reactions to introduce the amino and hydroxy groups at specific positions on the anthraquinone ring. The final step involves the formation of the monosodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The process involves the use of various reagents and catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroquinones .
科学的研究の応用
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt has several scientific research applications:
Chemistry: It is used as a colorant in various chemical processes and as a reagent in analytical chemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: It is investigated for its potential use in medical diagnostics and therapeutics.
Industry: The compound is widely used in the cosmetic industry, particularly in hair dye formulations.
作用機序
The mechanism of action of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves its interaction with specific molecular targets. In hair dye formulations, the compound penetrates the hair shaft and binds to the keratin proteins, resulting in a color change. The exact molecular pathways involved in this process are still under investigation .
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, monosodium salt
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-4-methyl-, monosodium salt
Uniqueness
What sets benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt apart from similar compounds is its specific substitution pattern on the anthraquinone ring. This unique structure imparts distinct color properties and reactivity, making it particularly suitable for use in hair dye formulations .
特性
CAS番号 |
71130-52-4 |
|---|---|
分子式 |
C20H12NNaO6S |
分子量 |
417.4 g/mol |
IUPAC名 |
sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H13NO6S.Na/c22-15-10-9-14(21-13-7-3-4-8-16(13)28(25,26)27)17-18(15)20(24)12-6-2-1-5-11(12)19(17)23;/h1-10,21-22H,(H,25,26,27);/q;+1/p-1 |
InChIキー |
VKFVAQKMCLHBCX-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


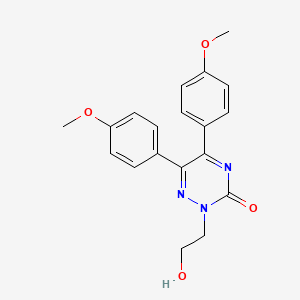
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
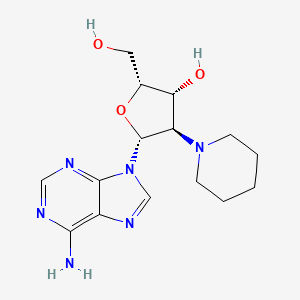
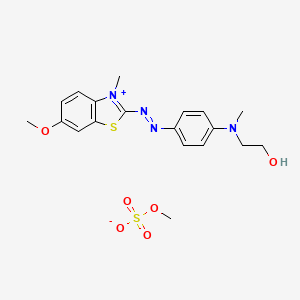



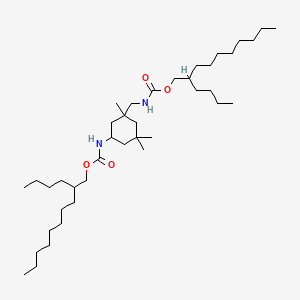
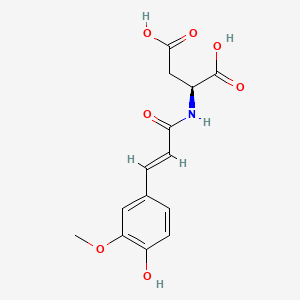
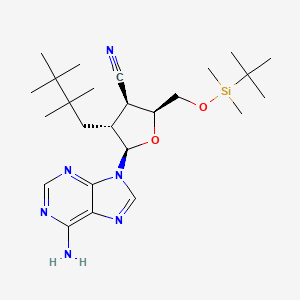
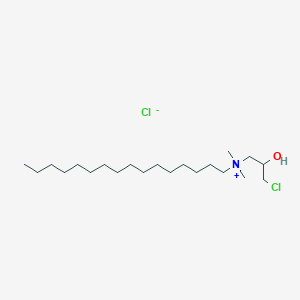
![[(8S,9R,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12782456.png)

